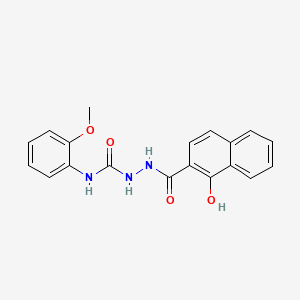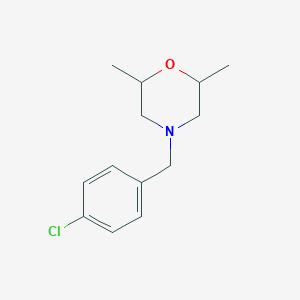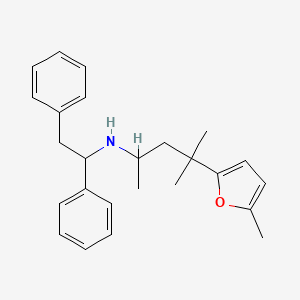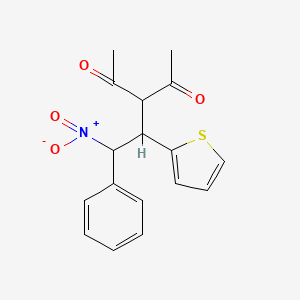![molecular formula C21H22N4O2S B5224579 (2Z)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE](/img/structure/B5224579.png)
(2Z)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE is a complex organic molecule featuring an imidazole ring, a thiophene ring, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiophene intermediates, followed by their coupling with the substituted phenyl group under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while substitution reactions on the phenyl group can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its imidazole ring is particularly useful for binding to metal ions and other biomolecules.
Medicine
Medically, this compound shows potential as a therapeutic agent due to its ability to interact with specific molecular targets. It may be investigated for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the thiophene and phenyl groups can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Triple Bond Compounds: Molecules with triple bonds, such as nitrogen gas (N₂), which exhibit unique chemical properties.
Uniqueness
The uniqueness of (2Z)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE lies in its combination of an imidazole ring, a thiophene ring, and a substituted phenyl group. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(Z)-3-(3-imidazol-1-ylpropylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-16-5-7-17(8-6-16)20(26)24-19(14-18-4-2-13-28-18)21(27)23-9-3-11-25-12-10-22-15-25/h2,4-8,10,12-15H,3,9,11H2,1H3,(H,23,27)(H,24,26)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNGMJFWRKIKGK-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5224509.png)



![2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE](/img/structure/B5224540.png)
![Ethyl 2-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}acetate](/img/structure/B5224547.png)
![methyl 2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B5224551.png)
![2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5224564.png)
![2-Bromo-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene](/img/structure/B5224566.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B5224573.png)
![3-[4-(2-methoxyethyl)-1-piperazinyl]-5-(2-methylphenyl)-1,2,4-triazine](/img/structure/B5224575.png)

![1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5224588.png)
